

REM127: A Novel Septin-Modulating Therapeutic Candidate for Alzheimer's Disease

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Compound of Interest

Compound Name: REM127

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global health, with a pressing need for innovative therapeutic strategies. **REM127**, a novel small molecule compound, has emerged as a promising candidate by targeting a distinct mechanism of action: the modulation of calcium homeostasis through the restoration of septin filament integrity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting **REM127** as a potential therapeutic for Alzheimer's disease. It details the compound's mechanism of action, summarizes key quantitative findings from in vitro, in vivo, and human studies, and outlines the experimental protocols utilized in its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the pursuit of effective treatments for neurodegenerative disorders.

Introduction

The pathological cascade of Alzheimer's disease is multifaceted, involving the accumulation of amyloid-beta (A β) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. A growing body of evidence points to the dysregulation of intracellular calcium (Ca²⁺) homeostasis as a critical upstream event in this cascade. Pathological tau has been shown to disrupt the integrity of septin filaments, cytoskeletal proteins crucial for maintaining cellular structure and regulating the activity of store-operated

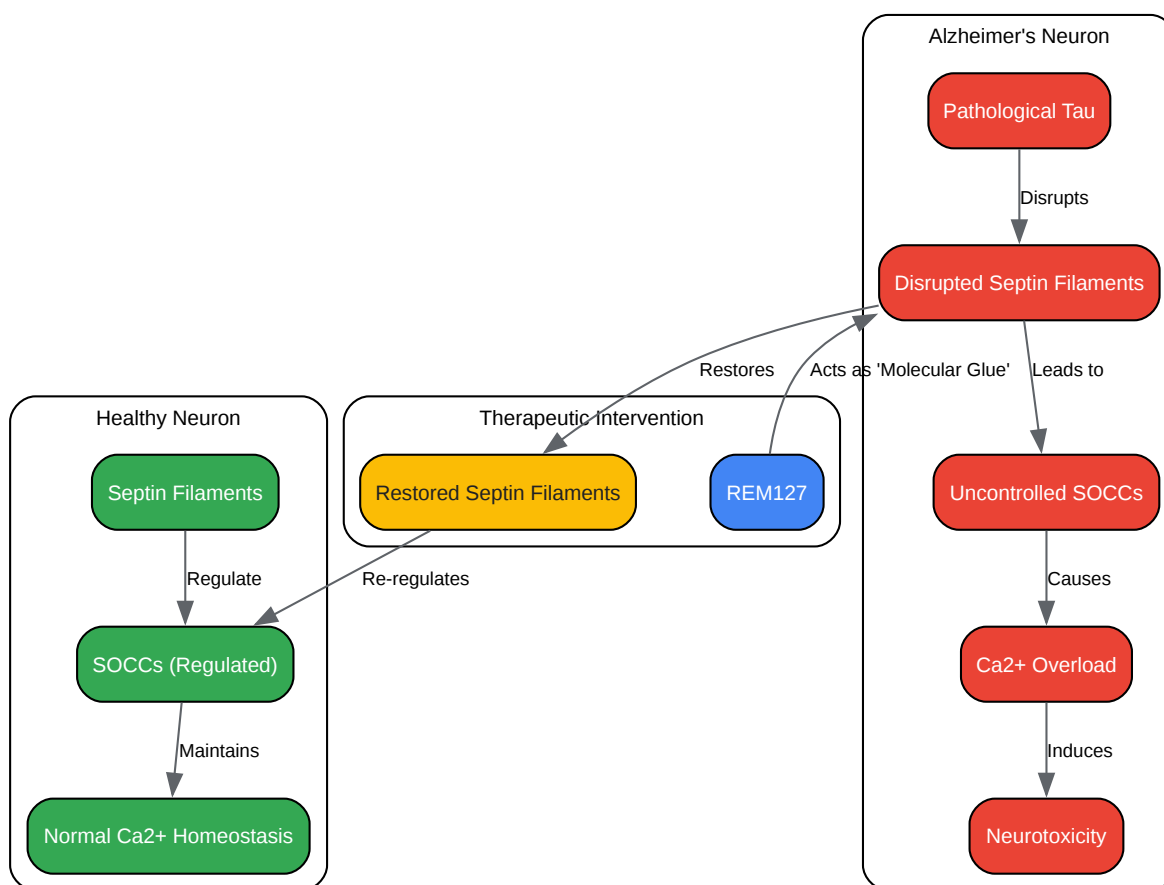
calcium channels (SOCCs). This disruption leads to uncontrolled Ca^{2+} influx, triggering a cascade of neurotoxic events.

REM127, also known as REM0046127 and belonging to the ReS19-T class of compounds, is a first-in-class septin modulator. It acts as a "molecular glue," binding to septin monomers to promote their polymerization and restore the integrity of septin filaments.[1] This, in turn, normalizes Ca^{2+} influx through SOCCs, offering a novel therapeutic approach to mitigate the downstream pathological consequences of tau-mediated calcium dyshomeostasis.[2][3]

Mechanism of Action

The therapeutic rationale for **REM127** is centered on the restoration of normal neuronal calcium signaling. In the pathological state of Alzheimer's disease, hyperphosphorylated tau disrupts the organization of septin filaments at the cell cortex.[3] This disorganization leads to the aberrant and uncontrolled activation of SOCCs, resulting in a sustained elevation of intracellular calcium levels.[4] This calcium overload is a key driver of synaptic dysfunction, excitotoxicity, and ultimately, neuronal cell death.

REM127 intervenes in this process by directly binding to septin proteins, with a high affinity for SEPT6.[4] This binding promotes the assembly of septin monomers into stable filaments, effectively counteracting the disruptive effects of pathological tau. The restored septin cytoskeleton re-establishes the proper regulation of SOCCs, preventing excessive calcium entry and normalizing intracellular calcium concentrations.[2] A key feature of **REM127**'s mechanism is its selective action in the pathological state; it does not appear to affect physiological calcium signaling in healthy neurons.[2]



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Fig. 1: Signaling pathway of **REM127**'s mechanism of action.

Preclinical Data

REM127 has been evaluated in a range of preclinical models, demonstrating its potential to counteract key pathological features of Alzheimer's disease.

In Vitro Studies

In vitro experiments have been instrumental in elucidating the molecular mechanism and potency of **REM127**.

| Parameter | Value | Cell Model/Assay | Reference |
|---------------------------------|--------|----------------------------------|-----------|
| EC50 (Toxicity Reduction) | 15 nM | Tau-induced toxicity model | [5] |
| EC50 ([Ca2+]cyto Reduction) | 19 nM | Tau-induced calcium influx model | [5] |
| Binding Affinity (Kd for SEPT6) | 1.5 nM | Flow-induced dispersion analysis | [5] |

In Vivo Studies in Alzheimer's Disease Mouse Models

REM127 has demonstrated efficacy in multiple transgenic mouse models of Alzheimer's disease, including tauopathy (tauP301S) and amyloidopathy (APP-Ln) models.[4]

| Animal Model | Dosage | Duration | Key Findings | Reference |
|--|--------------------|---------------|--|-----------|
| tauP301S Mice | 6 mg/kg/day (oral) | Not specified | Restored long-term potentiation (LTP) | [4] |
| APP-Ln Mice | 6 mg/kg/day (oral) | 7 days | Restored long-term potentiation (LTP) | [4] |
| APP-Ln Mice | Not specified | 2 weeks | Normalized brain oscillatory activity (EEG) | [4] |
| APP-Ln Mice | Not specified | Not specified | Improved spatial memory in Morris water maze | [4] |
| Amyloid- β and tau-driven models | Not specified | Not specified | Reduced formation of A β plaques and hyperphosphorylated tau | [4] |

Clinical Data: Phase IIa Trial

A Phase IIa clinical trial (EudraCT: 2022-000080-43) was conducted to evaluate the safety, tolerability, and exploratory efficacy of **REM127** in patients with mild-to-moderate Alzheimer's disease.^[1]

Study Design

The study was a 28-day, randomized, double-blind, placebo-controlled trial.^[1] Participants received ascending oral doses of **REM127** or a placebo.^[3] The intended enrollment was between 30 and 60 subjects.^[3]

Key Outcomes

The trial was discontinued prematurely due to observations of dose-dependent increases in serum aminotransferases, indicating potential liver toxicity.^[1] However, data from the participants who completed the treatment regimen provided some promising signals.

| Endpoint | Result | p-value | Reference |
|-----------------------------------|--|----------------|----------------|
| Safety and Tolerability | Dose-dependent increases in serum aminotransferases (reversible) | Not applicable | ^[1] |
| CSF Phosphorylated Tau (p-tau181) | Significant change to normal compared to placebo | < 0.05 | ^[2] |
| CSF Dopamine | Increased levels | Not specified | ^[6] |
| Brain Activity (EEG) | Restoration of brain activity | Not specified | ^[6] |
| Cognition | Marked improvement in memory retrieval | Not specified | ^[6] |

The liver adverse effects were determined to be an off-target effect related to the accumulation of **REM127** in hepatocytes via an active transport mechanism, independent of its septin-

modulating activity.^[7]

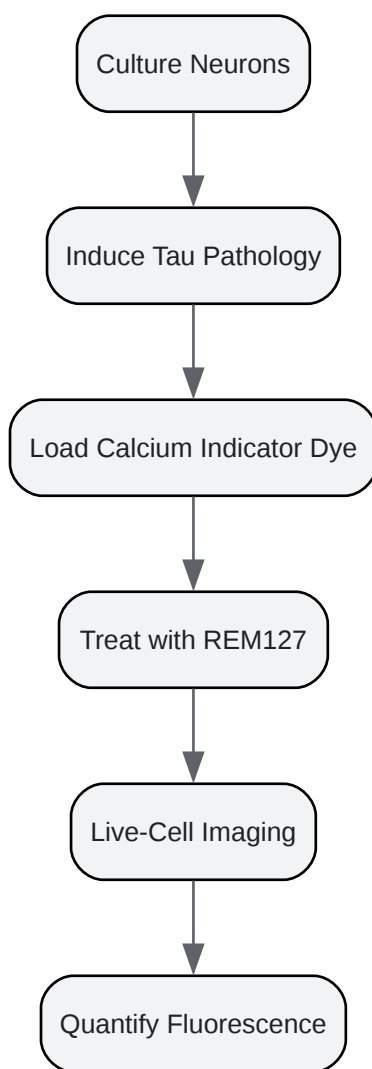
Experimental Protocols

Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration in response to tau pathology and **REM127** treatment.

Methodology:

- **Cell Culture:** Human neuroblastoma cells or primary neurons are cultured on glass-bottom dishes suitable for live-cell imaging.
- **Induction of Tau Pathology:** Cells are treated to induce pathological tau expression or aggregation.
- **Calcium Indicator Loading:** Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
- **REM127 Treatment:** Cells are incubated with varying concentrations of **REM127** or vehicle control.
- **Imaging:** Live-cell imaging is performed using a fluorescence microscope equipped with an environmentally controlled chamber.
- **Data Analysis:** Changes in fluorescence intensity, representing fluctuations in intracellular calcium levels, are quantified and analyzed.



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Fig. 2: Experimental workflow for the calcium imaging assay.

Septin Filament Assembly Assay

Objective: To assess the effect of **REM127** on the polymerization of septin monomers into filaments.

Methodology:

- **Protein Purification:** Recombinant septin proteins (e.g., SEPT2, SEPT6, SEPT7) are expressed and purified.

- **Assembly Reaction:** Purified septins are incubated in a polymerization buffer in the presence of GTP and varying concentrations of **REM127** or vehicle control.
- **Detection:** Filament formation is monitored using techniques such as light scattering, fluorescence microscopy (with fluorescently labeled septins), or electron microscopy.
- **Quantification:** The extent and rate of polymerization are quantified to determine the effect of **REM127**.

Morris Water Maze

Objective: To evaluate spatial learning and memory in Alzheimer's disease mouse models.

Methodology:

- **Apparatus:** A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.
- **Acquisition Phase:** Mice are trained over several days to find the hidden platform from different starting positions, using spatial cues around the room.
- **Probe Trial:** The platform is removed, and the time the mouse spends searching in the target quadrant is recorded as a measure of memory retention.
- **Data Analysis:** Escape latency, path length, and time spent in the target quadrant are analyzed to assess cognitive function.

Future Directions

The promising preclinical and exploratory clinical findings for **REM127** have validated the therapeutic potential of targeting septin modulation and calcium homeostasis in Alzheimer's disease. Despite the discontinuation of the Phase IIa trial due to off-target liver toxicity, the on-target effects observed provide a strong rationale for the continued development of this therapeutic approach. Remynd, the developer of **REM127**, is currently advancing a second-generation septin modulator with an improved safety profile. Future research will focus on the clinical evaluation of this next-generation compound and further elucidation of the role of septins in the pathophysiology of neurodegenerative diseases.

Conclusion

REM127 represents a novel and mechanistically distinct approach to the treatment of Alzheimer's disease. By restoring septin filament integrity and normalizing neuronal calcium homeostasis, it addresses a fundamental upstream pathology. While the development of **REM127** itself has been halted, the proof-of-concept established in preclinical and early clinical studies paves the way for a new class of therapeutics with the potential to modify the course of this devastating disease. The data summarized in this technical guide underscore the importance of continued investigation into the septin-calcium signaling axis as a promising avenue for future drug discovery in neurodegeneration.

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